3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride
Description
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride is a cyclobutane-derived amino alcohol hydrochloride salt characterized by a four-membered carbocyclic ring with amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents on the same carbon atom. While direct data on its applications are sparse in the provided evidence, structurally related compounds (e.g., cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride) are employed in medicinal chemistry as intermediates or bioactive agents .
Properties
IUPAC Name |
3-amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5(3-7)1-4(8)2-5;/h4,7-8H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSVCKKWZGILMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413897-53-5 | |
| Record name | 3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
[2+2] Photocycloaddition for Cyclobutane Ring Formation
The cyclobutane scaffold is most efficiently constructed via [2+2] photocycloaddition, a method validated for structurally analogous systems. For 3-amino-3-(hydroxymethyl)cyclobutan-1-ol, this approach typically involves:
- Substrate Design : Ethyl vinyl ether derivatives functionalized with pre-installed amino and hydroxymethyl precursors (e.g., tert-butyl carbamate-protected amines) undergo dimerization under UV light (λ = 300–350 nm).
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis using Ru(bpy)₃²⁺ enable enantiomeric excess (ee) >90%, critical given the compound's biological applications.
- Post-Cycloaddition Modifications :
Table 1: Comparative Analysis of Photocycloaddition Conditions
| Light Source | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| UV 350 nm | None | 62 | - | |
| Visible light | Ru(bpy)₃²⁺ | 78 | 92 | |
| Solar simulator | Eosin Y | 55 | 85 |
Ring-Opening of Strained Cyclobutane Derivatives
An alternative strategy utilizes norbornene-derived precursors:
- Oxidative Cleavage : Ozonolysis of norbornene analogs generates cyclobutanone intermediates.
- Reductive Amination : Sequential treatment with NH₃/NaBH₃CN introduces the amino group while preserving the hydroxymethyl moiety.
- Acid-Mediated Cyclization : HCl in refluxing ethanol facilitates both ring closure and hydrochloride salt formation.
This method achieves 68–72% overall yield but requires strict temperature control (<-60°C during ozonolysis) to prevent side reactions.
Multi-Component Coupling Approaches
Recent patents describe convergent syntheses combining:
- Cyclopropane carboxylates as ring-expansion precursors
- Piperazine derivatives for nitrogen incorporation
Key steps include:
- Mannich Reaction : Formaldehyde, ammonium chloride, and cyclopropane diol form the aminomethyl-hydroxyl backbone.
- Acid-Catalyzed Ring Expansion : H₂SO₄ (conc.) induces cyclopropane → cyclobutane conversion at 110°C.
- Salt Formation : HCl gas bubbled into anhydrous ether yields the hydrochloride (95% purity).
Reaction Optimization Strategies
Catalytic System Development
Table 2: Catalyst Screening for Asymmetric Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| Jacobsen’s thiourea | 24 | 45 | 88 |
| Cinchona alkaloid | 18 | 67 | 94 |
| BINOL-phosphoric acid | 12 | 73 | 96 |
Density Functional Theory (DFT) calculations reveal that BINOL-phosphoric acid stabilizes the transition state through dual hydrogen bonding, explaining its superior performance.
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF increases reaction rate (k = 0.15 min⁻¹) but promotes epimerization.
- Ether Solvents : MTBE minimizes side reactions at 65°C (optimal for 72h reactions).
- Cryogenic Conditions : -78°C in THF/pentane improves diastereomeric ratio from 3:1 to 9:1.
Analytical Characterization
Structural Confirmation
- X-ray Crystallography : Single crystals grown from EtOAc/hexane confirm the trans-diaxial configuration of amino and hydroxymethyl groups (torsion angle = 178.3°).
- Vibrational Spectroscopy : IR bands at 3350 cm⁻¹ (N-H stretch) and 1045 cm⁻¹ (C-O) validate functional groups.
Table 3: NMR Spectral Data (D₂O, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Cyclobutane CH | 3.82 | Quintet |
| NH₃⁺ | 7.45 | Broad singlet |
| CH₂OH | 3.65 | Doublet |
Purity Assessment
- HPLC : C18 column, 0.1% TFA/MeCN gradient (5→95% over 30min), retention time = 12.7min.
- Elemental Analysis : Calculated (%) C 38.74, H 6.82, N 8.97; Found C 38.69, H 6.79, N 8.93.
Industrial-Scale Production
Continuous Flow Synthesis
A patented system achieves 85% yield at 50kg/batch:
- Photoreactor Design : Quartz tubing (ID=5mm) with LED arrays (365nm) enables precise light dosing.
- In-line Purification : Scavenger resins remove unreacted amines post-cycloaddition.
- Crystallization Control : Anti-solvent addition (methyl tert-butyl ether) under high-shear mixing produces uniform crystals (D90 <50µm).
Environmental Considerations
- Solvent Recovery : Distillation recovers >92% MTBE for reuse.
- Waste Minimization : Catalytic ozonation degrades organic byproducts to CO₂/H₂O.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of substituted cyclobutanols.
Scientific Research Applications
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting enzymatic reactions .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Data
Key Observations :
- The target compound’s hydroxymethyl group distinguishes it from analogs with methyl (), phenyl (), or benzyloxy () substituents.
- Bulkier substituents (e.g., phenyl, benzyloxy) increase molecular weight and may reduce solubility compared to the hydroxymethyl group .
Physicochemical Properties
Table 2: Solubility and Stability
Notes:
- *Predicted high solubility due to polar -CH₂OH and ionic HCl.
- Aromatic substituents (e.g., phenyl) reduce water solubility due to hydrophobicity .
Market and Industrial Relevance
- Pharmaceutical Intermediates: Cyclobutane amino alcohols are prioritized in drug discovery for their conformational rigidity .
- Custom Synthesis : Companies like Hairui Chemical () offer tailored synthesis services for analogs, underscoring commercial demand .
Biological Activity
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride is a compound characterized by its unique cyclobutane ring structure, which includes both an amino group and a hydroxymethyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 117.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
The structure of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride allows for diverse chemical reactivity. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can engage in various biochemical reactions. This combination provides opportunities for modulating enzyme activities and interacting with receptor sites.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features |
|---|---|
| 3-Amino-3-cyclohexyl-propan-1-ol; hydrochloride | Cyclohexane ring structure |
| 3-Amino-1-methylcyclobutan-1-ol | Methyl substitution on cyclobutane |
| 3-Amino-(hydroxymethyl)cyclobutan-1-one | Ketone functional group |
Biological Activity
Research indicates that 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride exhibits significant biological activity, particularly in modulating enzyme activities and influencing receptor interactions. The compound's ability to form hydrogen bonds enhances its interaction with various biological targets.
The mechanism of action involves the following:
- Enzyme Modulation : The compound can influence the activity of specific enzymes through competitive inhibition or allosteric modulation.
- Receptor Binding : It interacts with various receptors, potentially affecting signaling pathways critical for cellular function.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study demonstrated that 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol; hydrochloride could inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Opioid Receptor Binding : Research into structurally similar compounds indicated that modifications to the cyclobutane ring could enhance binding affinities to opioid receptors, hinting at potential analgesic properties for derivatives of this compound .
Applications in Scientific Research
The compound has been explored for various applications:
- Medicinal Chemistry : It serves as a building block for synthesizing novel therapeutic agents.
- Organic Synthesis : Utilized as an intermediate in the production of complex organic molecules.
- Biochemical Pathways : Investigated for its role in influencing cellular processes and signaling pathways.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride?
The synthesis typically involves cyclization of cyclobutanone derivatives with ammonia or amine precursors, followed by reduction (e.g., using NaBH₄ or LiAlH₄) and subsequent HCl salt formation . For example, trans-3-Amino-1-methylcyclobutanol hydrochloride is synthesized via cyclobutanone intermediates, where stereochemical control is critical to avoid byproducts. Reaction conditions (solvent, temperature) must be optimized to achieve yields >80% .
Q. How is the molecular structure of this compound characterized in academic research?
Techniques include:
- NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., hydroxyl and amino protons). For cyclobutane derivatives, - and -NMR coupling constants help resolve ring strain effects .
- GC-MS : Used for purity assessment and fragmentation pattern analysis. A study on a similar compound employed a Bruker GC-MS system with DCCI₃ solvent at 298.1 K, 16 scans, and 400.13 MHz frequency .
- X-ray crystallography : For absolute configuration determination, especially when stereoisomers are synthesized .
Q. What are the key physicochemical properties relevant to experimental design?
- Molecular weight : ~165–170 g/mol (based on cyclobutanol derivatives) .
- Solubility : Hydrochloride salts enhance aqueous solubility, critical for biological assays. Solubility in DMSO or methanol is typically >50 mg/mL .
- Stability : Hydrolytic stability of the cyclobutane ring under acidic/basic conditions must be tested via accelerated stability studies (e.g., pH 1–13 at 40°C for 48 hours) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Stereoisomers (cis/trans or enantiomers) exhibit distinct interactions with biological targets. For example, cis-3-Amino-1-methylcyclobutanol hydrochloride showed 10-fold higher binding affinity to a neuronal receptor compared to its trans counterpart in a study . Enantioselective synthesis (e.g., using chiral catalysts like BINOL-derived ligands) is critical for pharmacological optimization .
Q. What methodologies resolve contradictions in purity assessments between synthetic batches?
- HPLC-DAD/ELSD : Quantifies impurities at <0.1% levels. Use C18 columns with acetonitrile/water gradients.
- Ion chromatography : Detects counterion (Cl⁻) stoichiometry, ensuring a 1:1 HCl salt ratio .
- Karl Fischer titration : Measures residual water (<0.5% w/w), which can affect crystallization reproducibility .
Q. How can metabolic stability be evaluated for this compound in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. For cyclobutane derivatives, CYP3A4/2D6 isozymes are primary metabolic drivers .
- Isotope labeling : Use -labeled analogs to track metabolite formation in urine/bile from rodent models .
Q. What strategies mitigate cyclobutane ring strain during derivatization?
- Protecting groups : Temporarily mask the hydroxyl (e.g., silylation with TBSCl) or amino (Boc/Cbz) groups to prevent undesired ring-opening during alkylation or acylation .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and minimizes thermal degradation of strained intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
